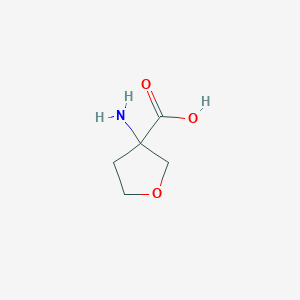

Acide 3-aminotétrahydrofurane-3-carboxylique

Vue d'ensemble

Description

C'était la première céphalosporine à être commercialisée en 1964 et elle continue d'être largement utilisée pour traiter les infections bactériennes des voies respiratoires, des voies urinaires, de la peau, des tissus mous, des os, des articulations, de la septicémie, de la péritonite, de l'ostéomyélite, de la mammite, des plaies infectées et des infections post-opératoires .

Applications De Recherche Scientifique

Cefalotin sodium is extensively used in scientific research, particularly in the fields of:

Chemistry: It serves as a model compound for studying β-lactam antibiotics and their interactions with bacterial enzymes.

Biology: Researchers use cefalotin sodium to investigate bacterial resistance mechanisms and the development of new antibiotics.

Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating various infections.

Industry: Cefalotin sodium is employed in the pharmaceutical industry for the development and testing of new antibiotic formulations

Méthodes De Préparation

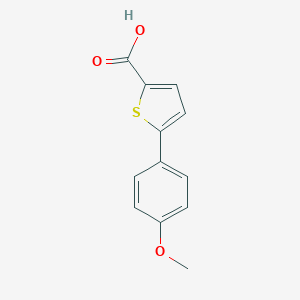

La céfalotine sodique est synthétisée par une série de réactions chimiques à partir de l'acide thiophène-2-acétique. La voie de synthèse implique l'acylation de l'acide 7-aminocephalosporanique (7-ACA) avec le chlorure de thiophène-2-acétyle, suivie d'une estérification avec l'anhydride acétique pour former la céfalotine. Le sel de sodium est ensuite préparé en neutralisant la céfalotine avec de l'hydroxyde de sodium .

Les méthodes de production industrielle impliquent une synthèse à grande échelle utilisant des réactions chimiques similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des mesures strictes de contrôle qualité pour s'assurer que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

La céfalotine sodique subit diverses réactions chimiques, notamment :

Hydrolyse : en solution aqueuse, la céfalotine sodique peut s'hydrolyser, ce qui entraîne la dégradation du cycle β-lactame, qui est crucial pour son activité antibactérienne.

Oxydation et réduction : ces réactions peuvent modifier les groupes fonctionnels attachés au noyau céphalosporine, modifiant potentiellement son activité.

Substitution : le groupe acétoxy de la céfalotine peut être substitué par d'autres groupes, conduisant à des dérivés présentant des propriétés différentes.

Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases et les agents oxydants ou réducteurs. Les principaux produits formés dépendent des conditions de réaction spécifiques, mais impliquent souvent des modifications du cycle β-lactame ou des chaînes latérales .

Applications de la recherche scientifique

La céfalotine sodique est largement utilisée dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : elle sert de composé modèle pour l'étude des antibiotiques β-lactames et de leurs interactions avec les enzymes bactériennes.

Biologie : les chercheurs utilisent la céfalotine sodique pour étudier les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.

Médecine : elle est utilisée dans des études cliniques pour évaluer son efficacité et son innocuité dans le traitement de diverses infections.

Industrie : La céfalotine sodique est utilisée dans l'industrie pharmaceutique pour le développement et les tests de nouvelles formulations antibiotiques

Mécanisme d'action

L'activité bactéricide de la céfalotine sodique résulte de son inhibition de la synthèse de la paroi cellulaire. Elle se lie aux protéines de liaison à la pénicilline (PBP), qui sont essentielles pour la réticulation des chaînes de peptidoglycanes dans la paroi cellulaire bactérienne. Cette liaison inhibe la réaction de transpeptidation, ce qui affaiblit la paroi cellulaire et entraîne finalement la lyse et la mort cellulaires .

Mécanisme D'action

The bactericidal activity of cefalotin sodium results from its inhibition of cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the transpeptidation reaction, leading to the weakening of the cell wall and eventual cell lysis and death .

Comparaison Avec Des Composés Similaires

La céfalotine sodique est similaire aux autres céphalosporines de première génération telles que la céfazoline, la céfalexine et la céfadroxil. Elle est unique dans sa structure spécifique, qui comprend un groupe thiophène-2-acétyle. Cette différence structurelle peut influencer son spectre d'activité et ses propriétés pharmacocinétiques .

Composés similaires

Céfazoline : une autre céphalosporine de première génération avec un spectre antimicrobien similaire, mais une pharmacocinétique différente.

Céfalexine : une céphalosporine de première génération orale avec un spectre d'activité similaire.

Céfadroxil : une autre céphalosporine de première génération orale avec un spectre d'activité similaire.

Propriétés

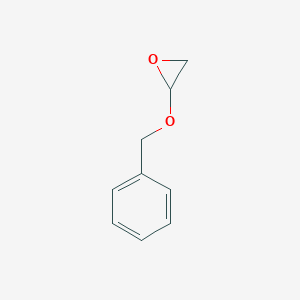

IUPAC Name |

3-aminooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUWXXVBEAYCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337608 | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125218-55-5 | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)

![[bis(diethylamino)phosphoryl-methylamino]methanol](/img/structure/B55043.png)